molecular formula C19H19BrN4O B11146294 5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

Cat. No.: B11146294
M. Wt: 399.3 g/mol
InChI Key: TWKAYYVGVAMKCK-UHFFFAOYSA-N
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Description

5-Bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a brominated indole derivative featuring a 2-pyridinylpiperazine moiety linked via a 2-oxoethyl group. This compound combines structural elements of indole (a heterocyclic aromatic system) and piperazine (a six-membered ring with two nitrogen atoms), which are often associated with bioactivity in medicinal chemistry. The bromine substituent at the 5-position of the indole core enhances lipophilicity and may influence binding interactions with biological targets, such as serotonin or dopamine receptors .

Properties

Molecular Formula

C19H19BrN4O

Molecular Weight

399.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C19H19BrN4O/c20-16-4-5-17-15(13-16)6-8-24(17)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2

InChI Key

TWKAYYVGVAMKCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multiple steps. One common method starts with the bromination of indole to form 5-bromoindole. This intermediate is then reacted with 2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of biochemical pathways.

    Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly for its anticancer and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors in the body, while the piperazine and pyridine moieties enhance its binding affinity and specificity. This compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Pharmacological Activity References
5-Bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole Bromoindole core, 2-oxoethyl linker, 2-pyridinylpiperazine ~428.3 Potential serotonin/dopamine receptor modulation (theoretical)
6-(4-Methylpiperazin-1-yl)-1H-indole (A434378) Indole core, direct 4-methylpiperazine attachment 215.3 Antipsychotic/antidepressant activity (piperazine derivatives)
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one Triazinoindole core, 4-bromophenyl group, pyrazole linker ~591.4 Anticancer/kinase inhibition (reported for triazinoindoles)
5-Chloroisoxazolo[4,5-b]pyridin-3-amine (A451793) Isoxazolopyridine core, chlorine substituent ~169.6 Antimicrobial/antiviral activity (halogenated heterocycles)

Key Observations:

Structural Flexibility: The 2-oxoethyl linker in the target compound distinguishes it from direct piperazine-attached analogs (e.g., 6-(4-methylpiperazin-1-yl)-1H-indole).

Halogen Effects : Bromine at the 5-position of indole increases molecular weight and lipophilicity compared to chlorine in A451793, which could influence pharmacokinetics (e.g., blood-brain barrier penetration) .

Heterocyclic Diversity: The triazinoindole derivative (from ) incorporates a fused triazine ring, enabling π-π stacking interactions absent in the target compound. Such features are critical for kinase inhibition .

Biological Activity

5-Bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromine atom, an indole moiety, and a piperazine ring, which contribute to its pharmacological properties. Its molecular formula is C15H17BrN4OC_{15}H_{17}BrN_4O with a molecular weight of approximately 353.23 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of indole compounds possess antitumor properties. For instance, the structural modifications in the piperazine ring enhance cytotoxicity against cancer cell lines.
  • Antimicrobial Activity : The compound has been tested against various bacterial strains and has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Effects : The presence of the piperazine moiety suggests potential neuroactive properties, which have been explored in several studies focusing on anxiolytic and antidepressant effects.

Antitumor Activity

Research conducted by Kaur et al. (2016) demonstrated that 5-bromo derivatives of indole compounds have significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
5-Bromo Indole DerivativeMCF-7 (Breast)12.5
5-Bromo Indole DerivativeA549 (Lung)15.0

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.

Neuropharmacological Effects

In a study by Zhang et al. (2020), the neuropharmacological effects of similar indole derivatives were assessed. The results suggested potential anxiolytic effects observed through behavioral tests in animal models. While specific data on the brominated derivative is limited, the structural similarities imply potential efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of 5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole. In this study:

  • Synthesis : Various analogs were synthesized using standard coupling reactions.
  • Evaluation : Each derivative was tested for cytotoxicity and antimicrobial properties.

The findings highlighted that modifications at specific positions on the indole ring significantly influenced biological activity.

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